1-(2-bromoethyl)-3,4-dihydro-1H-isochromene
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Overview
Description
1-(2-Bromoethyl)-3,4-dihydro-1H-isochromene is an organic compound that belongs to the class of isochromenes. Isochromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. The presence of a bromoethyl group at the 1-position of the isochromene ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene typically involves the bromination of 3,4-dihydro-1H-isochromene. This can be achieved through the reaction of 3,4-dihydro-1H-isochromene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and more efficient separation techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromoethyl)-3,4-dihydro-1H-isochromene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.
Oxidation: Products include isochromenone derivatives.
Reduction: Products include ethyl-substituted isochromenes.
Scientific Research Applications
1-(2-Bromoethyl)-3,4-dihydro-1H-isochromene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromoethyl)-3,4-dihydro-1H-isochromene involves its interaction with various molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the induction of DNA damage, which is the basis for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3,4-dihydro-1H-isochromene
- 1-(2-Iodoethyl)-3,4-dihydro-1H-isochromene
- 1-(2-Fluoroethyl)-3,4-dihydro-1H-isochromene
Uniqueness
1-(2-Bromoethyl)-3,4-dihydro-1H-isochromene is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
1-(2-bromoethyl)-3,4-dihydro-1H-isochromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKAEXZZPAFJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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